molecular formula C17H19N5 B6439322 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine CAS No. 2548977-88-2

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine

Cat. No.: B6439322
CAS No.: 2548977-88-2
M. Wt: 293.4 g/mol
InChI Key: LBJLYTFYDZNTME-UHFFFAOYSA-N
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Description

The 1,8-naphthyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, known for its diverse biological activities, including antibacterial, anti-inflammatory, and antihypertensive effects . The target compound, 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine, features a 1,8-naphthyridine core substituted at the 7-position with a 3-(imidazolylmethyl)azetidine moiety and methyl groups at positions 2 and 4. This structural combination distinguishes it from other 1,8-naphthyridine derivatives.

Properties

IUPAC Name

7-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2,4-dimethyl-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12-7-13(2)19-17-15(12)3-4-16(20-17)22-9-14(10-22)8-21-6-5-18-11-21/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJLYTFYDZNTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CC(C3)CN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the coupling with the naphthyridine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups into the azetidine or imidazole rings .

Scientific Research Applications

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may interact with biological membranes, affecting their function. The naphthyridine core can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related 1,8-naphthyridine derivatives:

Compound Name / ID Substituents at Position 7 Additional Substituents Key Biological Activities Synthesis Highlights
Target Compound 3-(Imidazol-1-ylmethyl)azetidine 2,4-dimethyl Not explicitly reported (predicted: antibacterial, kinase inhibition) Likely involves azetidine functionalization and imidazole coupling (analogous to methods in ).
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine Acetylamino 2,4-dimethyl Antibacterial, anti-inflammatory, antihypertensive Direct acylation of the naphthyridine core.
7-(3-(Azetidin-3-yl)propyl)-1,2,3,4-tetrahydro-1,8-naphthyridine Azetidinylpropyl Tetrahydro-naphthyridine backbone Not reported Multi-step synthesis using NaH-mediated alkylation and acid hydrolysis.
7-[3-(Diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-(Diethylamino)azetidine Pyrazolopyrazine and pyridopyrimidinone High-purity polymorphs (patent focus) Patent-protected method for polymorphic form B.
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one Morpholinomethyl (position 3) 7-methyl, 2-phenyl Inhibitory activity (unspecified targets) POCl3-mediated cyclization and nucleophilic substitution.
7-(4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine Phenoxy-linked dimer 2,4-dimethyl (both cores) Structural characterization only Slow evaporation from methanol for crystal formation.

Physicochemical Properties

  • Solubility: The imidazole ring in the target compound introduces polarity, likely enhancing aqueous solubility compared to hydrophobic analogs like the phenoxy dimer ().
  • Metabolic Stability : The azetidine ring may reduce oxidative metabolism compared to larger saturated rings (e.g., piperidine), as seen in related azetidine-containing compounds ().

Biological Activity

7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of an imidazole ring, an azetidine moiety, and a naphthyridine scaffold. Its molecular formula is C16H18N4C_{16}H_{18}N_{4} with a molecular weight of approximately 286.34 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC₁₆H₁₈N₄
Molecular Weight286.34 g/mol
IUPAC NameThis compound
CAS Number2549055-24-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .
  • Receptor Binding : The imidazole moiety may facilitate binding to specific receptors involved in neurotransmission, potentially influencing pathways related to anxiety and depression.
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on MAO Inhibition : A study published in Molecules highlighted that derivatives of naphthyridine showed significant MAO-B inhibition with IC50 values in the low micromolar range. This suggests that modifications to the naphthyridine structure can enhance its pharmacological profile .
  • Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was evidenced by zone-of-inhibition assays where structural analogs showed varying degrees of effectiveness against common pathogens.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound Biological Activity IC50 (μM)
This compoundPotential MAO-B inhibitorTBD
2-Alkyl benzo[b][1,6]naphthyridinesMAO-B inhibition1.35
3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-dihydropyrazinoneAntimicrobialTBD

Q & A

Basic: What are the most efficient synthetic routes for 1,8-naphthyridine derivatives, and how can reaction conditions be optimized?

The synthesis of 1,8-naphthyridine derivatives often employs Knoevenagel condensation under mild, metal-free conditions. For example, substituted methyl-1,8-naphthyridines react with aromatic aldehydes using piperidine in ethanol at 70°C, achieving yields of 85–95% . Optimizing reaction time, temperature, and catalyst loading (e.g., organocatalysts like piperidine) is critical. Sonochemical methods (ultrasound-assisted synthesis) can further reduce reaction times and improve selectivity, as demonstrated in the preparation of morpholine- and sulfonamide-substituted derivatives .

Basic: Which spectroscopic techniques are essential for structural validation of 1,8-naphthyridine derivatives?

Key techniques include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm substituent positions and hybridization states, as shown in studies of 7-methyl-2-phenyl derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1674 cm⁻¹ in imidazolidine derivatives) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Basic: How are biological activities (e.g., antimicrobial, cytotoxic) evaluated for this compound class?

  • Antimicrobial assays : Disk diffusion methods measure inhibition zones against bacterial/fungal strains (e.g., compounds 3c, 3d in showed activity comparable to standard drugs) .
  • Cytotoxicity screening : MTT assays against cell lines like MCF7 (breast cancer) assess IC₅₀ values, with derivatives exhibiting activity via apoptosis induction .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis focuses on:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while bulky groups (e.g., aryl/heteroaryl) enhance receptor binding .
  • Heterocyclic appendages : Imidazole and benzimidazole moieties (as in the target compound) increase affinity for adenosine receptors and antimicrobial targets . Computational docking (e.g., AutoDock) can predict binding modes to receptors like mGluR5 .

Advanced: What computational methods are used to predict electronic and steric properties of 1,8-naphthyridine derivatives?

  • Density Functional Theory (DFT) : Calculates bond angles (e.g., C1-C2-C3 = 121.4°), charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for drug-likeness predictions .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC₅₀ values for similar compounds) may arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) .
  • Structural nuances : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter pharmacokinetics. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .

Advanced: What strategies enable sp³ C-H functionalization in naphthyridine synthesis?

  • Organocatalytic activation : Piperidine promotes deprotonation of methyl-1,8-naphthyridines, enabling Knoevenagel condensation with aldehydes .
  • Transition-metal catalysis : While not detailed in the evidence, Pd/Cu systems could theoretically mediate cross-couplings at azetidine or imidazole sites.

Advanced: How are cytotoxicity experiments designed to balance throughput and mechanistic insight?

  • Dose-response curves : Test 5–7 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ .
  • Mechanistic probes : Combine MTT assays with flow cytometry (apoptosis/necrosis) and Western blotting (e.g., caspase-3 activation) .

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